molecular formula C22H39N7O2 B610088 Phevamine A CAS No. 2280874-34-0

Phevamine A

Cat. No.: B610088
CAS No.: 2280874-34-0
M. Wt: 433.6
InChI Key: UNPKFBJCYYQNKC-OALUTQOASA-N
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Description

Phevamine A is a small molecule produced by the bacterial pathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby promoting bacterial virulence. This compound is composed of L-phenylalanine, L-valine, and a modified spermidine .

Preparation Methods

The synthesis of phevamine A involves a series of enzymatic reactions encoded by the hsv operon in Pseudomonas syringae. The synthetic route includes the conjugation of L-phenylalanine, L-valine, and a modified spermidine. The exact reaction conditions and industrial production methods are not extensively documented, but the compound can be synthesized in vitro using isolated enzymes from the hsv operon .

Chemical Reactions Analysis

Phevamine A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

    Reduction: The compound can be reduced, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, particularly at the modified spermidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phevamine A has several scientific research applications:

Mechanism of Action

Phevamine A exerts its effects by suppressing the reactive oxygen species burst that is typically generated upon recognition of bacterial flagellin by plant cells. This suppression is achieved through the inhibition of the potentiation effect of spermidine and L-arginine on the reactive oxygen species burst. The molecular targets and pathways involved include the hsv operon-encoded enzymes and the plant immune response pathways .

Comparison with Similar Compounds

Phevamine A is unique compared to other small-molecule virulence factors produced by Pseudomonas syringae, such as coronatine, syringomycin, syringopeptin, tabtoxin, and phaseolotoxin. While these compounds also act as phytohormone mimics or phytotoxins, this compound specifically suppresses the reactive oxygen species burst, a key early marker of plant immune responses .

Similar compounds include:

    Coronatine: Mimics jasmonic acid and promotes bacterial virulence by manipulating plant hormone signaling.

    Syringomycin: A lipodepsipeptide that forms pores in plant cell membranes, leading to cell death.

    Syringopeptin: Similar to syringomycin, it disrupts plant cell membranes.

    Tabtoxin: Inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plant cells.

    Phaseolotoxin: Inhibits ornithine carbamoyltransferase, disrupting the urea cycle in plants.

This compound stands out due to its unique mechanism of suppressing plant immune responses, making it a valuable target for research in plant pathology and crop protection.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKFBJCYYQNKC-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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